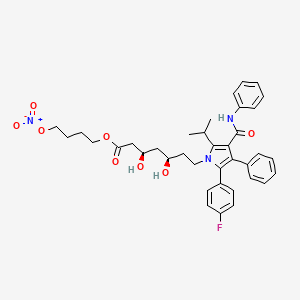

NCX-6560

Description

Properties

CAS No. |

803728-45-2 |

|---|---|

Molecular Formula |

C37H42FN3O8 |

Molecular Weight |

675.7 g/mol |

IUPAC Name |

4-nitrooxybutyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C37H42FN3O8/c1-25(2)35-34(37(45)39-29-13-7-4-8-14-29)33(26-11-5-3-6-12-26)36(27-15-17-28(38)18-16-27)40(35)20-19-30(42)23-31(43)24-32(44)48-21-9-10-22-49-41(46)47/h3-8,11-18,25,30-31,42-43H,9-10,19-24H2,1-2H3,(H,39,45)/t30-,31-/m1/s1 |

InChI Key |

QBBIDMMGINYIJJ-FIRIVFDPSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NCX-6560; NCX 6560; NCX6560 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of NCX-6560

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX-6560 is a novel pharmacological agent engineered as a nitric oxide (NO)-donating derivative of atorvastatin (B1662188).[1][2] This design confers a dual mechanism of action, combining the established cholesterol-lowering effects of the statin moiety with the pleiotropic cardiovascular benefits of nitric oxide.[1][2][3] Preclinical studies have demonstrated that this unique combination not only retains the lipid-lowering efficacy of atorvastatin but also imparts superior anti-inflammatory, anti-thrombotic, and vasodilatory properties.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

The pharmacological activity of this compound is rooted in its bifunctional chemical structure. It is designed to be metabolized in vivo, releasing both atorvastatin and a nitric oxide-donating moiety.

Atorvastatin Moiety: Inhibition of Cholesterol Biosynthesis

The atorvastatin component of this compound functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[4] By blocking this enzyme, atorvastatin primarily acts in the liver to decrease intracellular cholesterol levels. This reduction stimulates the upregulation of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[4]

Nitric Oxide-Donating Moiety: Activation of the NO-cGMP Signaling Pathway

The second key mechanism of this compound is its ability to release nitric oxide.[1][5] NO is a critical signaling molecule in the cardiovascular system, primarily mediating its effects through the activation of soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells and platelets.[6] Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of physiological effects including vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, comparing its activity to atorvastatin and other relevant compounds.

In Vitro Efficacy

| Parameter | Cell Line/System | This compound | Atorvastatin | Notes |

| Inhibition of Cholesterol Biosynthesis (IC50) | Rat Smooth Muscle Cells | 1.9 ± 0.4 µM[1][2] | 3.9 ± 1.0 µM[1][2] | Demonstrates retention of statin activity. |

| Vasodilation (EC50) | Norepinephrine-precontracted rabbit aortic rings | 53.5 ± 8.3 µM[1][2] | Inactive[1][2] | Highlights the effect of the NO-donating moiety. |

| cGMP Formation (EC50) | PC12 cells | 1.8 ± 0.7 µM[1][2] | Inactive[1][2] | Confirms activation of the NO-cGMP pathway. |

| Inhibition of Nitrite Accumulation (IC50) | LPS-treated RAW 264.7 macrophages | 6.7 ± 1.6 µM[1][2] | Less efficient than this compound | Indicates anti-inflammatory properties through iNOS modulation. |

In Vivo Efficacy

| Parameter | Animal Model | This compound (46.8 mg/kg/day, p.o.) | Atorvastatin (40 mg/kg/day, p.o.) | Notes |

| Serum Cholesterol Lowering | Hyperlipidemic mice (5-week treatment) | -21% vs. controls (P<0.05)[1][2] | -14% vs. controls (P=NS)[1][2] | Suggests enhanced in vivo lipid-lowering effect. |

| Reduction in Thromboembolism-induced Mortality (U46619 model) | Mice | -44% vs. vehicle (P<0.05)[1] | No significant effect[1] | Demonstrates potent anti-thrombotic activity. |

| Reduction in Thromboembolism-induced Mortality (Collagen + Epinephrine (B1671497) model) | Mice | -56% vs. vehicle (P<0.05)[1] | No significant effect[1] | Confirms broad anti-thrombotic effects. |

| Reduction in ex vivo Platelet Adhesion to Collagen (high shear) | Mice | -31 ± 1.3% vs. vehicle[1] | Ineffective[1] | Highlights the anti-platelet action of the NO moiety. |

| Blood Pressure Reduction | eNOS knockout mice | -16% vs. vehicle (P<0.001)[1] | No effect[1] | Shows NO-dependent hypotensive effect. |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited.

Inhibition of Cholesterol Biosynthesis in Rat Smooth Muscle Cells

-

Cell Culture: Rat smooth muscle cells were cultured in appropriate media.

-

Treatment: Cells were incubated with varying concentrations of this compound or atorvastatin.

-

Assay: The rate of cholesterol biosynthesis was measured by quantifying the incorporation of a radiolabeled precursor, such as [14C]-acetate, into cholesterol.

-

Data Analysis: The concentration of each compound that inhibited cholesterol synthesis by 50% (IC50) was calculated.[1][2]

Vasodilation in Norepinephrine-Precontracted Rabbit Aortic Rings

-

Tissue Preparation: Thoracic aortas were excised from rabbits, and rings of a specific dimension were prepared and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Pre-contraction: Aortic rings were pre-contracted with norepinephrine (B1679862) to induce a stable tonic contraction.

-

Treatment: Cumulative concentrations of this compound were added to the organ baths.

-

Measurement: Changes in isometric tension were recorded to assess vasodilation.

-

Data Analysis: The effective concentration of this compound that produced 50% of the maximal relaxation (EC50) was determined.[1][2]

cGMP Formation in PC12 Cells

-

Cell Culture: PC12 cells, a rat pheochromocytoma cell line, were cultured under standard conditions.

-

Treatment: Cells were treated with various concentrations of this compound.

-

Assay: Intracellular cGMP levels were measured using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The EC50 value for cGMP stimulation was calculated.[1][2]

Anti-inflammatory Effects in LPS-Treated RAW 264.7 Macrophages

-

Cell Culture: The murine macrophage cell line RAW 264.7 was used.

-

Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) from Escherichia coli to induce an inflammatory response.

-

Treatment: Cells were co-incubated with LPS and different concentrations of this compound or atorvastatin.

-

Analysis of Inflammatory Markers:

-

Nitrite Accumulation: Nitrite levels in the culture medium, an indicator of NO production by inducible nitric oxide synthase (iNOS), were measured using the Griess reagent.

-

TNF-α Release: The concentration of tumor necrosis factor-alpha (TNF-α) in the supernatant was quantified by ELISA.

-

iNOS Expression: The expression of iNOS protein was determined by Western blotting.[1][2]

-

In Vivo Anti-thrombotic Activity in Mice

-

Animal Model: Male mice were used for the thromboembolism models.

-

Drug Administration: this compound, atorvastatin, or vehicle was administered orally (p.o.).

-

Induction of Thromboembolism:

-

U46619-induced model: A thromboxane (B8750289) A2 mimetic, U46619, was injected intravenously to induce platelet aggregation and pulmonary thromboembolism.

-

Collagen and Epinephrine-induced model: A combination of collagen and epinephrine was injected intravenously to induce thromboembolism.

-

-

Endpoint: Mortality was recorded over a specified period, and the percentage reduction in mortality compared to the vehicle-treated group was calculated.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual mechanism of action of this compound.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic candidate with a multifaceted mechanism of action that addresses key pathologies in cardiovascular disease. By combining the HMG-CoA reductase inhibitory properties of atorvastatin with the vasodilatory, anti-platelet, and anti-inflammatory effects of nitric oxide, this compound has demonstrated a superior preclinical profile compared to atorvastatin alone.[1][2][3] The data presented in this guide underscore the potential of this dual-action molecule for the treatment of dyslipidemia and the prevention of cardiovascular events. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in human subjects.

References

- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

NCX-6560: A Nitric Oxide-Donating Statin with Enhanced Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NCX-6560 is a novel chemical entity engineered by incorporating a nitric oxide (NO)-donating moiety into the structure of atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor. This dual-action compound not only retains the cholesterol-lowering capabilities of its parent drug but also exhibits enhanced anti-inflammatory, anti-thrombotic, and vasodilatory properties attributed to the release of nitric oxide. Preclinical studies have demonstrated its superior efficacy in various cardiovascular models compared to atorvastatin alone, suggesting its potential as a next-generation therapy for atherosclerosis, dyslipidemia, and related cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 4-(nitrooxy)butyl (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate.[1] Its structure combines the pharmacophore of atorvastatin with a nitrooxybutyl ester group, which serves as the nitric oxide donor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(nitrooxy)butyl (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate | [1] |

| CAS Number | 803728-45-2 | [1] |

| Chemical Formula | C₃₇H₄₂FN₃O₈ | [1] |

| Molecular Weight | 675.75 g/mol | [1] |

| Appearance | Solid powder | [1] |

| SMILES | CC(C)C1=C(C(=C(N1CC--INVALID-LINK--OCCCCO--INVALID-LINK--[O-])O">C@HO)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | [2] |

| InChI Key | QBBIDMMGINYIJJ-FIRIVFDPSA-N | [1] |

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action, integrating the properties of a statin and a nitric oxide donor.

HMG-CoA Reductase Inhibition

The atorvastatin component of this compound competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[3] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.

Nitric Oxide Donation

The nitrooxybutyl moiety of this compound undergoes enzymatic or spontaneous metabolism to release nitric oxide (NO). NO is a critical signaling molecule in the cardiovascular system with multiple protective effects, including vasodilation, inhibition of platelet aggregation, and reduction of endothelial inflammation. The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.[4]

Preclinical Efficacy

A seminal study by Momi et al. (2007) in the European Journal of Pharmacology provided a detailed characterization of the pharmacological properties of this compound, comparing it with atorvastatin.[5] The key findings are summarized below.

Table 2: Comparative Efficacy of this compound and Atorvastatin

| Parameter | This compound | Atorvastatin | Reference |

| Inhibition of Cholesterol Biosynthesis (IC₅₀) | 1.9 ± 0.4 µM | 3.9 ± 1.0 µM | [5] |

| Vasodilation (EC₅₀) | 53.5 ± 8.3 µM | Inactive | [5] |

| cGMP Formation (EC₅₀) | 1.8 ± 0.7 µM | Inactive | [5] |

| Inhibition of Nitrite Accumulation (IC₅₀) | 6.7 ± 1.6 µM | Less efficient | [5] |

| Reduction in Pulmonary Thromboembolism Mortality (U46619-induced) | -44% vs. vehicle | No significant effect | [5] |

| Reduction in Pulmonary Thromboembolism Mortality (Collagen + Epinephrine-induced) | -56% vs. vehicle | No significant effect | [5] |

| Reduction in ex vivo Platelet Adhesion to Collagen | -31 ± 1.3% vs. vehicle | No significant effect | [5] |

Signaling Pathways

The pleiotropic effects of this compound can be attributed to its influence on several key signaling pathways.

Statin-Mediated Signaling

Statins, including the atorvastatin moiety of this compound, exert cholesterol-independent "pleiotropic" effects primarily by inhibiting the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These isoprenoids are essential for the post-translational modification and function of small GTP-binding proteins like Rho and Rac. Inhibition of Rho/Rho-kinase (ROCK) signaling leads to the upregulation and activation of endothelial nitric oxide synthase (eNOS), increasing endogenous NO production.[3] Statins can also activate the protein kinase Akt, which further promotes eNOS activity.[1]

Nitric Oxide-Mediated Signaling

The exogenous NO released from this compound directly activates soluble guanylate cyclase (sGC), leading to increased cGMP levels.[4] cGMP, in turn, activates protein kinase G (PKG), which mediates a variety of downstream effects, including relaxation of vascular smooth muscle, inhibition of platelet aggregation, and reduced expression of adhesion molecules on the endothelium.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

HMG-CoA Reductase Inhibition Assay

This assay measures the inhibitory activity of this compound on HMG-CoA reductase by monitoring the decrease in absorbance due to the consumption of NADPH.

-

Enzyme Source: Rat liver microsomes are prepared as a source of HMG-CoA reductase.

-

Reaction Mixture: A reaction mixture is prepared containing potassium phosphate (B84403) buffer, potassium chloride, EDTA, dithiothreitol, NADPH, and the HMG-CoA substrate.

-

Procedure:

-

Varying concentrations of this compound or atorvastatin are pre-incubated with the rat liver microsomes.

-

The reaction is initiated by the addition of the HMG-CoA substrate.

-

The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored spectrophotometrically in a kinetic mode at 37°C.

-

The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the HMG-CoA reductase activity.

-

Vasodilation in Isolated Rabbit Aortic Rings

This ex vivo assay evaluates the vasodilatory effects of this compound on pre-contracted arterial tissue.

-

Tissue Preparation: Thoracic aortas are isolated from male New Zealand white rabbits and cut into rings. The endothelial layer may be left intact or removed for mechanistic studies.

-

Experimental Setup: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. Changes in isometric tension are recorded.

-

Procedure:

-

The aortic rings are allowed to equilibrate under a resting tension.

-

A stable contraction is induced with a vasoconstrictor agent, such as norepinephrine (B1679862) or phenylephrine.

-

Cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.

-

The EC₅₀ value is calculated as the concentration of the compound that produces 50% of the maximal relaxation.

-

In Vivo Model of Pulmonary Thromboembolism in Mice

This in vivo model assesses the anti-thrombotic activity of this compound by inducing platelet-rich thrombi in the pulmonary vasculature.

-

Animal Model: Male mice are used for this study.

-

Procedure:

-

Mice are orally administered with this compound, atorvastatin, or vehicle.

-

After a specified time, a thrombogenic agent, such as a combination of collagen and epinephrine (B1671497) or the thromboxane (B8750289) A₂ mimetic U46619, is injected intravenously to induce pulmonary thromboembolism.

-

Mortality is recorded over a defined period.

-

The efficacy of the treatment is expressed as the percentage reduction in mortality compared to the vehicle-treated group.

-

Measurement of TNF-α Release from Macrophages

This in vitro assay quantifies the anti-inflammatory effects of this compound by measuring the inhibition of tumor necrosis factor-alpha (TNF-α) release from stimulated macrophages.

-

Cell Line: The murine macrophage cell line RAW 264.7 is used.

-

Procedure:

-

RAW 264.7 cells are seeded in culture plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound or atorvastatin.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Conclusion

This compound represents a promising therapeutic agent that combines the established lipid-lowering effects of atorvastatin with the multifaceted cardiovascular benefits of nitric oxide. Preclinical evidence strongly suggests that this hybrid molecule possesses superior anti-inflammatory, anti-thrombotic, and vasodilatory properties compared to atorvastatin alone. The detailed chemical, pharmacological, and mechanistic data presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for cardiovascular diseases. The provided experimental protocols offer a framework for the continued investigation and characterization of this and similar dual-action compounds.

References

- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation-independent platelet adhesion and aggregation under elevated shear stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of NCX-6560: A Nitric Oxide-Donating Atorvastatin Derivative

A Technical Guide for Drug Development Professionals

Introduction

NCX-6560 is a novel chemical entity that covalently links atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, with a nitric oxide (NO)-donating moiety. This unique molecular design aims to provide a synergistic therapeutic effect by combining the established lipid-lowering properties of atorvastatin with the pleiotropic cardiovascular benefits of nitric oxide. This technical guide provides an in-depth overview of the preclinical data available for this compound, focusing on its pharmacological effects, mechanism of action, and the experimental methodologies used in its evaluation. The information is intended for researchers, scientists, and professionals involved in the drug development process.

Core Pharmacological Activities

Preclinical studies have demonstrated that this compound possesses a broad range of cardiovascular protective effects that, in several key aspects, surpass those of its parent compound, atorvastatin. These activities include enhanced lipid-lowering, anti-inflammatory, anti-thrombotic, and vasodilatory properties.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies comparing this compound with atorvastatin.

Table 1: Lipid-Lowering and Vasodilatory Effects

| Parameter | This compound | Atorvastatin | Vehicle/Control | Animal Model/Cell Line | Key Finding | Citation |

| Cholesterol Biosynthesis Inhibition (IC₅₀) | 1.9 ± 0.4 µM | 3.9 ± 1.0 µM | - | Rat Smooth Muscle Cells | Similar in vitro inhibition of cholesterol synthesis. | [1] |

| Serum Cholesterol Reduction | -21% (P<0.05 vs controls) | -14% (P=NS vs control) | - | Hyperlipidemic Mice | This compound was more effective in lowering serum cholesterol in vivo. | [1] |

| Vasodilation (EC₅₀) | 53.5 ± 8.3 µM | Inactive | - | Norepinephrine-precontracted rabbit aortic rings | This compound induced vasodilation, unlike atorvastatin. | [1] |

| cGMP Formation (EC₅₀) | 1.8 ± 0.7 µM | Inactive | - | PC12 Cells | This compound stimulated the NO-cGMP signaling pathway. | [1] |

Table 2: Anti-inflammatory and Anti-thrombotic Effects

| Parameter | This compound | Atorvastatin | Vehicle/Control | Animal Model/Cell Line | Key Finding | Citation |

| Nitrite (B80452) Accumulation Inhibition (IC₅₀) | 6.7 ± 1.6 µM | Less efficient | - | LPS-treated RAW 264.7 macrophages | This compound was more potent in inhibiting NO production from iNOS. | [1] |

| TNF-α Release Inhibition | Significant Inhibition | No effect | - | LPS-treated RAW 264.7 macrophages | This compound demonstrated superior anti-inflammatory activity. | [2] |

| Pulmonary Thromboembolism Mortality (U46619-induced) | -44% (P<0.05 vs vehicle) | No significant effect | - | Mice | This compound showed significant anti-thrombotic effects. | [1] |

| Pulmonary Thromboembolism Mortality (Collagen + Epinephrine-induced) | -56% (P<0.05 vs vehicle) | No significant effect | - | Mice | Confirmed anti-thrombotic activity in a different model. | [1] |

| Ex vivo Platelet Adhesion to Collagen (high shear) | -31 ± 1.3% vs vehicle | Ineffective | - | Hypercholesterolemic rabbits | This compound inhibited platelet adhesion, a key step in thrombosis. | [2] |

Mechanism of Action: A Dual Approach

This compound's pharmacological profile stems from its dual mechanism of action, integrating the effects of atorvastatin and nitric oxide donation.

-

Atorvastatin Moiety: Like atorvastatin, this compound inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3] This leads to a reduction in hepatic cholesterol synthesis, upregulation of LDL receptors on hepatocytes, and consequently, increased clearance of LDL cholesterol from the circulation.[3][4]

-

Nitric Oxide (NO) Donating Moiety: The NO-donating component of this compound releases nitric oxide, a critical signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells and platelets, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] This elevation in cGMP mediates a variety of beneficial effects, including vasodilation, inhibition of platelet aggregation and adhesion, and anti-inflammatory actions.[5][6]

The synergistic action of these two components is believed to be responsible for the enhanced therapeutic effects observed with this compound compared to atorvastatin alone.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for the key experiments cited.

Cholesterol Biosynthesis Inhibition in Rat Smooth Muscle Cells

-

Cell Culture: Rat aortic smooth muscle cells were cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells were incubated with varying concentrations of this compound or atorvastatin for a specified period.

-

Assay: The incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cholesterol was measured. After incubation, cells were lysed, lipids were extracted, and the amount of radiolabeled cholesterol was quantified using scintillation counting.

-

Data Analysis: The concentration of the compound that inhibits cholesterol synthesis by 50% (IC₅₀) was calculated from the dose-response curves.

Vasodilation in Rabbit Aortic Rings

-

Tissue Preparation: Thoracic aortas were excised from rabbits and cut into rings. The rings were mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

-

Pre-contraction: The aortic rings were pre-contracted with a vasoconstrictor, such as norepinephrine, to induce a stable tone.

-

Treatment: Cumulative concentrations of this compound or atorvastatin were added to the organ bath.

-

Measurement: Changes in isometric tension were recorded using a force transducer. Vasodilation was expressed as the percentage of relaxation of the pre-contracted tone.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (EC₅₀) was determined.

cGMP Formation in PC12 Cells

-

Cell Culture: PC12 cells were cultured in an appropriate medium and conditions.

-

Treatment: Cells were treated with different concentrations of this compound or atorvastatin for a defined time.

-

Measurement: Intracellular cGMP levels were quantified using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The EC₅₀ value for cGMP formation was calculated from the concentration-response curve.

Anti-inflammatory Activity in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with fetal bovine serum.

-

Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Cells were co-incubated with LPS and various concentrations of this compound or atorvastatin.

-

Nitrite Measurement: The production of nitric oxide was assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant was determined using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC₅₀ for nitrite accumulation and the extent of TNF-α inhibition were calculated.

In Vivo Pulmonary Thromboembolism in Mice

-

Animal Model: Male mice were used for this study.

-

Drug Administration: this compound, atorvastatin, or vehicle was administered orally at specified doses and time points before the thrombotic challenge.

-

Thrombotic Challenge: A fatal pulmonary thromboembolism was induced by the intravenous injection of a thrombotic agent, such as the thromboxane (B8750289) A₂ mimetic U46619, or a combination of collagen and epinephrine.[1][7]

-

Endpoint: The primary endpoint was mortality within a defined period (e.g., 15-30 minutes) after the thrombotic challenge.

-

Data Analysis: The percentage of mortality in each treatment group was calculated and compared using appropriate statistical tests.

Ex Vivo Platelet Adhesion to Collagen under High Shear

-

Animal Model and Treatment: Hypercholesterolemic animals (e.g., rabbits) were treated with this compound, atorvastatin, or vehicle for a specified duration.

-

Blood Collection: Whole blood was collected from the treated animals.

-

Perfusion Chamber: A parallel-plate perfusion chamber coated with collagen was used to simulate arterial blood flow conditions.

-

Perfusion: The collected blood was perfused through the chamber at a high shear rate.

-

Quantification: The percentage of the collagen-coated surface covered by platelets was quantified using microscopy and image analysis software.

-

Data Analysis: The platelet adhesion in the different treatment groups was compared.

Conclusion

The preclinical data for this compound strongly suggest that this nitric oxide-donating derivative of atorvastatin has a promising and multifaceted cardiovascular protective profile. Its ability to not only match or exceed the lipid-lowering effects of atorvastatin but also to provide significant anti-inflammatory, anti-thrombotic, and vasodilatory benefits highlights its potential as a next-generation therapy for cardiovascular diseases. The detailed experimental methodologies provided in this guide offer a foundation for further research and development of this novel compound. The synergistic combination of HMG-CoA reductase inhibition and nitric oxide donation positions this compound as a compelling candidate for addressing the complex pathophysiology of atherosclerosis and related cardiovascular disorders.

References

- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Atorvastatin - Wikipedia [en.wikipedia.org]

- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phcogj.com [phcogj.com]

The Discovery of Nitric Oxide-Donating Statins: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper on the Core Principles, Experimental Evaluation, and Future Directions of Hybrid NO-Statin Compounds

Introduction

The discovery of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins, revolutionized the management of hypercholesterolemia and the prevention of cardiovascular disease. Beyond their potent lipid-lowering effects, a wealth of research has unveiled the "pleiotropic" effects of statins, which are independent of cholesterol reduction and contribute significantly to their cardiovascular benefits.[1][2] These effects include improving endothelial function, reducing inflammation, and inhibiting vascular smooth muscle cell proliferation.[1] A key mediator of these beneficial actions is the enhanced bioavailability of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1]

This realization sparked a novel drug design strategy: the creation of hybrid molecules that combine the HMG-CoA reductase inhibitory activity of a statin with the ability to directly donate nitric oxide. The rationale is to synergistically enhance the therapeutic profile of statins, potentially leading to greater efficacy and a broader range of applications in cardiovascular medicine. This technical guide provides an in-depth overview of the discovery of NO-donating statins, detailing the experimental protocols used for their evaluation, summarizing key quantitative data, and illustrating the underlying signaling pathways and experimental workflows.

Chemical Synthesis Strategies

The fundamental principle behind the synthesis of NO-donating statins is the covalent linkage of a nitric oxide-releasing moiety to the parent statin molecule. This is typically achieved by creating an ester linkage between the carboxylic acid group of the statin and a spacer connected to an NO-donor warhead. The choice of the NO-donor moiety is critical as it dictates the rate and duration of NO release. Two common classes of NO-donating groups used for this purpose are organic nitrates (via nitrooxy-alkyl esters) and furoxans.

Nitrooxybutyl Ester Linkage

A prevalent strategy involves esterifying the statin's carboxylic acid with a 4-(nitrooxy)butyl group. This approach has been successfully used to create derivatives of pravastatin (B1207561) (NCX 6550) and fluvastatin (B1673502) (NCX 6553).[3] The synthesis generally follows a standard esterification procedure.

Furoxan-Based Hybrids

Furoxans (1,2,5-oxadiazole-2-oxides) are another class of NO-donors that can be incorporated into hybrid molecules.[4][5][6] The synthesis of furoxan-based statins involves preparing a functionalized furoxan ring that can be coupled to the statin, often via an ester or amide linkage. The electronic properties of the substituents on the furoxan ring can be modified to tune the NO-releasing properties.[4]

Core Signaling Pathways

The enhanced therapeutic potential of NO-donating statins stems from their dual mechanism of action, which converges on critical pathways involved in vascular health.

-

Inhibition of HMG-CoA Reductase: Like their parent compounds, NO-statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This not only reduces endogenous cholesterol production but also depletes isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). The depletion of GGPP prevents the isoprenylation and activation of small GTPases like RhoA.

-

Modulation of eNOS Activity: Inactivated RhoA can no longer activate its downstream effector, Rho-kinase (ROCK). ROCK is known to destabilize endothelial nitric oxide synthase (eNOS) mRNA. Therefore, by inhibiting the RhoA/ROCK pathway, statins increase eNOS expression and activity, leading to enhanced endogenous NO production.

-

Direct NO Donation: The NO-donating moiety releases NO, which directly activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn promotes vasorelaxation. The exogenous NO also contributes to anti-inflammatory and anti-proliferative effects.

Quantitative Data Presentation

The following tables summarize key quantitative data for representative NO-donating statins and their parent compounds, facilitating a comparison of their biological activities.

Table 1: HMG-CoA Reductase Inhibitory Activity

| Compound | Parent Statin | HMG-CoA Reductase Inhibition IC₅₀ (nM) | Reference |

| Pravastatin | - | 95 | [7] |

| NCX 6550 | Pravastatin | Not explicitly stated, but retains activity | [1] |

| Simvastatin (B1681759) | - | 18 | [7] |

| Fluvastatin | - | 3-20 (for 3R,5S-fluvastatin) | [8] |

| NCX 6553 | Fluvastatin | Not explicitly stated, but retains activity | [1] |

Note: While direct IC₅₀ values for the HMG-CoA reductase inhibition of the NO-statin hybrids are not always reported in the same studies as their parent compounds, the literature consistently indicates that the hybrid molecules retain the inhibitory activity of the parent statin.[1]

Table 2: In Vitro Biological Activities of NO-Donating Statins

| Compound | Biological Activity | Assay | IC₅₀ / EC₅₀ | Reference | | :--- | :--- | :--- | :--- | | NCX 6550 (NO-Pravastatin) | cGMP Formation | PC12 Cells | EC₅₀ = 2.3 µM |[9] | | NCX 6550 (NO-Pravastatin) | Cell Proliferation Inhibition | Rat Aortic Smooth Muscle Cells | IC₅₀ = 2.2 µM |[9] | | NCX 6550 (NO-Pravastatin) | Nitrite (B80452) Accumulation Inhibition | LPS-stimulated RAW 264.7 Cells | IC₅₀ = 27.7 µM |[10] | | NCX 6550 (NO-Pravastatin) | TNF-α Release Inhibition | Human Monocytes | IC₅₀ = 240 nM |[4] | | NCX 6550 (NO-Pravastatin) | TNF-α Release Inhibition | Monocyte-Derived Macrophages | IC₅₀ = 52 nM |[4] | | NCX 6553 (NO-Fluvastatin) | cGMP Formation | PC12 Cells | EC₅₀ = 2.7 µM |[9] | | NCX 6553 (NO-Fluvastatin) | Cell Proliferation Inhibition | Rat Aortic Smooth Muscle Cells | IC₅₀ = 0.5 µM |[10] |

Table 3: In Vivo Efficacy of NO-Donating Atorvastatin (NCX 6560)

| Parameter | Atorvastatin (10 mg/kg) | NCX 6560 (11.7 mg/kg) | % Improvement with NO-Statin | Reference |

| Aortic Arch Lesion Surface (%) | 24 ± 5 | 14.7 ± 3.9 | 38.8% | [11] |

| Aortic ROS Production (fluorescence/mg protein) | 2419 ± 136.7 | 1766 ± 161.2 | 27.0% | [11] |

| Femoral Artery Intima/Media Thickness | 1.2 ± 0.11 | 0.3 ± 0.14 | 75.0% | [11] |

| Circulating Interleukin-6 (pg/mL) | 34.3 ± 6.8 | 17.7 ± 14.4 | 48.4% | [11] |

| Arterial Wall MMP-2 (ng/µg protein) | 55.2 ± 1.9 | 45.8 ± 2.6 | 17.0% | [11] |

Experimental Protocols

A rigorous and multi-faceted experimental approach is required to characterize the dual activity of NO-donating statins. The following sections detail the methodologies for key assays.

HMG-CoA Reductase Activity Assay

This assay quantifies the inhibitory effect of the test compound on the enzymatic activity of HMG-CoA reductase. A common method is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Potassium Phosphate buffer (pH 7.4), containing dithiothreitol (B142953) (DTT).

-

Substrate Solution: HMG-CoA in assay buffer.

-

Cofactor Solution: NADPH in assay buffer.

-

Enzyme Solution: Purified HMG-CoA reductase catalytic domain.

-

Test Compounds: NO-statin and parent statin dissolved in a suitable solvent (e.g., DMSO), then diluted in assay buffer to various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, NADPH solution, and the test compound solution.

-

Initiate the reaction by adding the HMG-CoA substrate solution.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes.

-

The rate of NADPH oxidation is determined from the linear portion of the absorbance vs. time curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Nitric Oxide Release Measurement (Griess Assay)

The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Protocol:

-

Sample Preparation:

-

Incubate the NO-donating statin at a known concentration in a relevant biological medium (e.g., cell culture medium, plasma) for various time points.

-

For samples containing nitrate, it must first be reduced to nitrite using nitrate reductase.

-

Deproteinate samples if necessary (e.g., using zinc sulfate).

-

-

Griess Reaction:

-

Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Add the Griess Reagent to the samples in a 96-well plate.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Quantification:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Ex Vivo Vasorelaxation Assay (Aortic Ring Assay)

This assay assesses the vasodilatory properties of the compounds on isolated arterial segments, providing functional evidence of NO-mediated effects.

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a rat or rabbit and carefully excise the thoracic aorta.

-

Clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution.

-

Cut the aorta into rings of 2-3 mm in width.

-

-

Organ Bath Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under a resting tension of ~2g.

-

-

Experimental Procedure:

-

Pre-contract the aortic rings with a vasoconstrictor agent, such as phenylephrine (B352888) or KCl, to induce a stable contraction.

-

Once a plateau in contraction is reached, add the NO-statin or parent statin in a cumulative, concentration-dependent manner.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

-

In Vivo Atherosclerosis Model (ApoE-/- Mice)

Apolipoprotein E-deficient (ApoE-/-) mice are a widely used animal model for atherosclerosis research as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human disease.

Protocol:

-

Animal Model and Diet:

-

Use male or female ApoE-/- mice.

-

Feed the mice a high-fat, Western-type diet to accelerate the development of atherosclerosis.

-

-

Drug Administration:

-

Administer the NO-statin, parent statin, or vehicle to different groups of mice daily via oral gavage for a period of several weeks (e.g., 8-16 weeks).

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice and collect blood for lipid profile and inflammatory marker analysis (e.g., IL-6, MCP-1).

-

Perfuse the vascular system and dissect the aorta.

-

Quantify the atherosclerotic lesion area in the aortic arch and/or thoracic aorta using en face analysis after staining with Oil Red O.

-

Perform histological analysis of the aortic root to assess plaque composition, including macrophage content, smooth muscle cell content, and collagen deposition.

-

Conclusion and Future Directions

The development of nitric oxide-donating statins represents a rational and promising approach to enhancing the therapeutic benefits of a well-established class of cardiovascular drugs. By combining HMG-CoA reductase inhibition with direct NO donation, these hybrid molecules can target multiple pathways involved in the pathogenesis of atherosclerosis and endothelial dysfunction. The in vitro and in vivo data available to date, particularly for compounds like NCX 6550 and NO-atorvastatin, demonstrate superior anti-inflammatory, anti-proliferative, and anti-atherogenic effects compared to the parent statins alone.[4][11]

For researchers and drug development professionals, the key challenge lies in optimizing the pharmacokinetic and pharmacodynamic properties of these hybrid compounds. Future research should focus on:

-

Tuning NO-Release Kinetics: Exploring a wider range of NO-donating moieties and linkers to control the rate, duration, and localization of NO release to match specific pathological conditions.

-

Comprehensive Preclinical Evaluation: Conducting detailed pharmacokinetic and metabolism studies to understand the in vivo fate of these hybrid molecules and their metabolites.

-

Long-term Efficacy and Safety Studies: Performing long-term studies in relevant animal models to fully assess the impact of NO-donating statins on plaque stability, regression, and overall cardiovascular outcomes.

The continued exploration of NO-donating statins holds the potential to yield a new generation of cardiovascular therapeutics with an enhanced and multifaceted mechanism of action, offering new hope for the treatment and prevention of cardiovascular disease.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nitric oxide (NO)-releasing statin derivatives, a class of drugs showing enhanced antiproliferative and antiinflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of synthesis and cardiovascular activity of some furoxan derivatives as potential NO-donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparing HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [helda.helsinki.fi]

- 9. Nitric oxide (NO)-releasing statin derivatives, a class of drugs showing enhanced antiproliferative and antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]

NCX-6560: A Nitric Oxide-Donating Atorvastatin for Atherosclerosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCX-6560 is a novel chemical entity that functions as a nitric oxide (NO)-donating derivative of atorvastatin (B1662188). This molecule is engineered to synergistically combine the established cholesterol-lowering effects of atorvastatin with the pleiotropic cardiovascular benefits of nitric oxide. Preclinical and early clinical studies have demonstrated that this compound not only matches or exceeds the lipid-lowering capacity of its parent compound but also exhibits enhanced anti-inflammatory, anti-thrombotic, and vasodilatory properties. These multifaceted effects make this compound a compelling candidate for in-depth research in the context of atherosclerosis, a disease characterized by lipid deposition, inflammation, and endothelial dysfunction. This guide provides a comprehensive overview of the core data, experimental methodologies, and mechanistic pathways associated with this compound to support further investigation by the scientific community.

Core Mechanism of Action

This compound is a hybrid molecule designed to address multiple facets of atherosclerotic disease. Its dual-action mechanism stems from its two constituent components:

-

Atorvastatin Moiety: This component acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound effectively reduces the endogenous production of cholesterol, a key contributor to the formation of atherosclerotic plaques.

-

Nitric Oxide (NO)-Donating Moiety: This part of the molecule releases nitric oxide, a critical signaling molecule in the cardiovascular system. NO plays a crucial role in vasodilation, inhibition of platelet aggregation, and reduction of inflammation, all of which are protective against the progression of atherosclerosis.

The combined action of these two moieties suggests a therapeutic potential that is greater than the sum of its parts, addressing both the lipidic and inflammatory drivers of atherosclerosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro and Ex Vivo Efficacy of this compound vs. Atorvastatin

| Parameter | Assay System | This compound | Atorvastatin | Reference |

| Cholesterol Biosynthesis Inhibition (IC50) | Rat Smooth Muscle Cells | 1.9 ± 0.4 µM | 3.9 ± 1.0 µM | [1][2][3] |

| Vasodilation (EC50) | Norepinephrine-precontracted Rabbit Aortic Rings | 53.5 ± 8.3 µM | Inactive | [1][2][3] |

| cGMP Formation (EC50) | PC12 Cells | 1.8 ± 0.7 µM | Inactive | [1][2][3] |

| Nitrite (B80452) Accumulation Inhibition (IC50) | LPS-treated RAW 264.7 Macrophages | 6.7 ± 1.6 µM | Less Efficient | [1][2][3] |

| Platelet Adhesion to Collagen Inhibition | Ex vivo, high shear | -31 ± 1.3% vs vehicle | Ineffective | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Parameter | Animal Model | Treatment | Result | Reference |

| Serum Cholesterol Reduction | Hyperlipidemic Mice | 46.8 mg/kg/day (5 weeks) | -21% vs control (p<0.05) | [1][2][3] |

| Atorvastatin 40 mg/kg/day | -14% vs control (p=NS) | [1][2][3] | ||

| Pulmonary Thromboembolism Mortality Reduction (vs. vehicle) | U46619-induced (Mice) | 46.8 mg/kg p.o. | -44% (p<0.05) | [1] |

| Collagen + Epinephrine-induced (Mice) | 46.8 mg/kg p.o. | -56% (p<0.05) | [1] | |

| Blood Pressure Reduction | eNOS Knockout Mice | This compound | -16% vs vehicle (p<0.001) | [1] |

| Wild Type Mice | This compound | No significant effect | [1] | |

| Atherosclerotic Plaque Reduction | LDLR-/- Mice on HFD | 11.7 mg/kg | More effective than atorvastatin | [4] |

Table 3: Clinical Efficacy of this compound in Subjects with High LDL-C

| Parameter | Treatment Duration | This compound (24 mg) | This compound (48 mg) | This compound (96 mg) | This compound (144 mg) | Atorvastatin (40 mg) | Reference |

| LDL-C Reduction from Baseline | 2 weeks | - | Equipotent to ATV 40 mg | - | Up to -57% | Equipotent to this compound 48 mg | [5] |

| Total Cholesterol Reduction from Baseline | 2 weeks | - | - | - | Up to -45% | - | [5] |

| Apo B Reduction from Baseline | 2 weeks | - | - | - | Up to -49% | - | [5] |

Note: The bioavailability of atorvastatin and its active metabolites after 48 mg of this compound was approximately 50% compared to a 40 mg dose of atorvastatin.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cholesterol Biosynthesis Inhibition Assay in Rat Smooth Muscle Cells

-

Cell Culture: Primary vascular smooth muscle cells (VSMCs) are isolated from rat aortas and cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Sub-confluent VSMCs are starved with 0.4% FBS for 48 hours. Cells are then treated with varying concentrations of this compound or atorvastatin in the presence of 10% FBS for 72 hours.

-

Assay: During the final 48 hours of treatment, cells are incubated with [2-14C] acetate (B1210297) (2 µCi/mL).

-

Measurement: After incubation, cell monolayers are washed with PBS and digested with 0.1 M NaOH. Aliquots are saponified in alcoholic KOH. The incorporation of radioactive acetate into total cellular sterols is measured using a scintillation counter to determine the rate of cholesterol synthesis.

-

Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curves.

Vasodilation Assay in Rabbit Aortic Rings

-

Tissue Preparation: Male New Zealand white rabbits are euthanized, and the thoracic aorta is dissected and placed in cold Krebs-Henseleit Solution (KHS). The aorta is cleaned of connective tissue and cut into 3-5 mm rings.

-

Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing KHS at 37°C, continuously bubbled with 95% O2 / 5% CO2. The upper hook is connected to an isometric force transducer.

-

Equilibration and Contraction: A resting tension of 2 g is applied, and the tissues are allowed to equilibrate for at least 60-90 minutes. A stable, submaximal contraction is induced with norepinephrine (B1679862) (1 µM).

-

Treatment: Once a stable contraction plateau is achieved, cumulative concentrations of this compound or atorvastatin are added to the organ bath.

-

Measurement: The relaxation response is recorded as a percentage of the pre-contraction induced by norepinephrine.

-

Analysis: The half-maximal effective concentration (EC50) is determined from the concentration-response curves.

cGMP Measurement in PC12 Cells

-

Cell Culture: The rat pheochromocytoma (PC12) cell line is maintained in DMEM supplemented with 5% fetal bovine serum and 10% fetal horse serum at 37°C. Cells are seeded onto poly-L-lysine coated 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound or atorvastatin for a specified time.

-

Lysis: The culture medium is aspirated, and cells are lysed with 0.1 M HCl. The cell lysate is collected and centrifuged.

-

Measurement: The concentration of cGMP in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

Analysis: The half-maximal effective concentration (EC50) for cGMP stimulation is calculated from the dose-response data.

Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS. Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound or atorvastatin before being stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.

-

Measurement of Nitrite Accumulation: The production of nitric oxide is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Measurement of TNF-α Release: The concentration of TNF-α in the cell culture supernatant is quantified using a specific ELISA kit.

-

Analysis: The IC50 for the inhibition of nitrite accumulation and the reduction in TNF-α release are determined.

In Vivo Platelet Pulmonary Thromboembolism Model in Mice

-

Animal Model: Male CD1 mice are used.

-

Treatment: this compound (46.8 mg/kg), atorvastatin (40 mg/kg), or vehicle is administered orally.

-

Induction of Thromboembolism: After a specified time post-treatment, a fatal pulmonary thromboembolism is induced by intravenous injection of either U46619 (a thromboxane (B8750289) A2 mimetic) or a combination of collagen and epinephrine.

-

Endpoint: Mortality is recorded over a 30-minute period.

-

Analysis: The percentage reduction in mortality compared to the vehicle-treated group is calculated.

Ex Vivo Platelet Adhesion to Collagen under High Shear

-

Blood Collection: Blood is drawn from treated and control animals.

-

Perfusion Chamber: A parallel-plate perfusion chamber containing a collagen-coated surface is used.

-

Assay: Whole blood is perfused through the chamber at a high shear rate (e.g., 1500 s-1) for a set duration.

-

Measurement: Platelet adhesion and aggregate formation on the collagen surface are quantified by microscopy and image analysis.

-

Analysis: The percentage of surface area covered by platelets is compared between treatment groups.

En Face Analysis of Atherosclerotic Plaques in LDLR-/- Mice

-

Animal Model: LDL receptor-deficient (LDLR-/-) mice are fed a high-fat diet to induce atherosclerosis.

-

Treatment: Mice are treated with this compound, atorvastatin, or vehicle for a specified period.

-

Tissue Harvesting: After treatment, mice are euthanized, and the entire aorta is dissected from the heart to the iliac bifurcation.

-

Preparation: The aorta is cleaned of adipose and connective tissue, opened longitudinally, and pinned flat on a dark surface.

-

Staining: The pinned aorta is stained with Sudan IV, which specifically stains neutral lipids in atherosclerotic plaques red.

-

Imaging and Analysis: The entire aorta is imaged, and the total aortic surface area and the red-stained plaque area are quantified using image analysis software. The results are expressed as the percentage of the total aortic surface area covered by plaques.

Signaling Pathways and Mechanistic Insights

The enhanced therapeutic profile of this compound can be attributed to the synergistic interplay between the atorvastatin and NO-donating moieties. The released NO activates soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP mediates a range of beneficial effects in the vasculature.

In the context of inflammation, the NO released from this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and the release of the pro-inflammatory cytokine TNF-α in macrophages. This anti-inflammatory action complements the known anti-inflammatory effects of statins, which are partially mediated through the inhibition of isoprenoid synthesis.

The anti-thrombotic effects are driven by the NO-mediated increase in cGMP in platelets, which leads to the inhibition of platelet adhesion and aggregation. This is a distinct advantage over atorvastatin alone, which has been shown to be ineffective in this regard.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for atherosclerosis by targeting both lipid metabolism and the inflammatory and thrombotic pathways that drive disease progression. The data summarized in this guide highlight its superiority over atorvastatin alone in several key preclinical measures. For researchers, this compound serves as a valuable tool to investigate the complex interplay between cholesterol metabolism, nitric oxide signaling, inflammation, and thrombosis in the pathogenesis of atherosclerosis. Future research should focus on elucidating the long-term effects of this compound on plaque stability and regression, as well as its potential in clinical settings for high-risk cardiovascular patients. The detailed protocols provided herein should facilitate the design and execution of such studies.

References

- 1. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Statin mediated cholesterol depletion exerts coordinated effects on the alterations in rat vascular smooth muscle cell biomechanics and migration - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Nitric Oxide-Releasing Statins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on nitric oxide (NO)-releasing statins. It consolidates key quantitative data, details experimental protocols from seminal studies, and visualizes the core signaling pathways and mechanisms of action. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, drug discovery, and cardiovascular research.

Introduction: The Rationale for NO-Releasing Statins

Statins, inhibitors of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase, are a cornerstone in the management of hypercholesterolemia.[1][2] Beyond their lipid-lowering effects, statins exhibit a range of "pleiotropic" effects, including anti-inflammatory, anti-proliferative, and anti-thrombotic actions, which contribute significantly to their cardiovascular benefits.[1][3][4][5] A critical component of these pleiotropic effects is the ability of statins to enhance the bioavailability of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[3][4][6]

Endothelial dysfunction, characterized by reduced NO bioavailability, is an early event in the pathogenesis of atherosclerosis.[4][5] Statins can improve endothelial function by upregulating and activating endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the vasculature.[6][7] This is primarily achieved through the inhibition of the mevalonate (B85504) pathway, which prevents the synthesis of isoprenoid intermediates necessary for the function of small GTP-binding proteins like Rho.[6][8] Inhibition of Rho leads to increased eNOS expression and activity.[6][8]

To further capitalize on the beneficial effects of NO, early research focused on creating hybrid molecules that combine the HMG-CoA reductase inhibitory activity of statins with the ability to directly release NO.[1][5] This was achieved by covalently linking a NO-donating moiety to the parent statin structure.[1][5] The resulting NO-releasing statins were designed to not only retain the lipid-lowering and pleiotropic effects of the parent drug but also to provide an exogenous source of NO, thereby offering enhanced therapeutic potential for cardiovascular diseases.[3][9]

Early NO-Releasing Statin Derivatives: NCX 6550 and NCX 6553

Initial research prominently featured two novel compounds: NCX 6550, a derivative of pravastatin, and NCX 6553, a derivative of fluvastatin.[1][5] A key structural modification in these derivatives was the introduction of a nitric ester moiety, which also increased their lipophilicity compared to the parent compounds.[1][6]

| Compound | Parent Statin | Molecular Weight | LogP (Theoretical) |

| Pravastatin | - | 446.52 | 2.5 |

| NCX 6550 | Pravastatin | 541.64 | 4.1 |

| Fluvastatin | - | 433.47 | 4.8 |

| NCX 6553 | Fluvastatin | 528.58 | 6.2 |

Quantitative In Vitro Efficacy Data

The following tables summarize the key quantitative data from early in vitro studies, demonstrating the enhanced potency of NO-releasing statins compared to their parent compounds.

Inhibition of Rat Aortic Smooth Muscle Cell (RASMC) Proliferation

The antiproliferative effects of the NO-statin derivatives were significantly more potent than the parent statins.

| Compound | IC50 (µM) for Inhibition of [3H]thymidine Incorporation |

| Pravastatin | > 100 |

| NCX 6550 | 2.2 |

| Fluvastatin | 4.0 |

| NCX 6553 | 0.5 |

Stimulation of cGMP Production in PC12 Cells

The release of bioactive NO was confirmed by measuring the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger of NO.

| Compound | EC50 (µM) for cGMP Production |

| Pravastatin | Inactive |

| NCX 6550 | 2.3 |

| Fluvastatin | > 25 |

| NCX 6553 | 2.7 |

Anti-inflammatory Effects in Human Monocyte/Macrophages

NCX 6550 demonstrated potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.

| Cell Type | Cytokine | Compound | IC50 (nM) |

| Monocytes | TNF-α | NCX 6550 | 240 |

| Monocyte-Derived Macrophages (MDM) | TNF-α | NCX 6550 | 52 |

Experimental Protocols

This section details the methodologies for key experiments cited in the early research on NO-releasing statins.

NO Release Measurement by EPR Spectroscopy

-

Objective: To confirm the release of nitric oxide from the statin derivatives.

-

Method: Electron Paramagnetic Resonance (EPR) spectroscopy was used to detect the formation of the nitrosylhemoglobin adduct in rat blood.

-

Protocol:

-

Fresh heparinized rat blood was incubated with the test compound (NO-releasing statin or parent statin).

-

At various time points, aliquots of the blood were transferred to EPR tubes.

-

The samples were flash-frozen in liquid nitrogen.

-

EPR spectra were recorded to detect the characteristic signal of the nitrosylhemoglobin adduct, which is indicative of NO release.

-

Rat Aortic Smooth Muscle Cell (RASMC) Proliferation Assay

-

Objective: To assess the antiproliferative effects of the compounds.

-

Method: Measurement of [³H]thymidine incorporation into the DNA of proliferating cells.

-

Protocol:

-

RASMCs were seeded in 96-well plates and allowed to attach overnight.

-

The cells were then serum-starved for 24 hours to synchronize their cell cycles.

-

Cells were stimulated with a growth factor (e.g., fetal bovine serum) in the presence of various concentrations of the test compounds (NO-releasing statins, parent statins).

-

After 24 hours of incubation, [³H]thymidine was added to each well.

-

The cells were incubated for another 4-6 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

Cells were harvested, and the amount of incorporated [³H]thymidine was quantified using a scintillation counter.

-

The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, was calculated.

-

cGMP Assay in PC12 Cells

-

Objective: To measure the biological activity of the released NO.

-

Method: Quantification of intracellular cyclic guanosine monophosphate (cGMP) levels.

-

Protocol:

-

PC12 cells, which are sensitive to NO-induced stimulation of cGMP production, were cultured in appropriate media.

-

The cells were pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cGMP.

-

Various concentrations of the test compounds were added to the cells and incubated for a specified period.

-

The reaction was stopped, and the cells were lysed.

-

The intracellular cGMP concentration was determined using a commercially available enzyme immunoassay (EIA) kit.

-

The EC50 value, the concentration of the drug that produces 50% of the maximal response, was calculated.

-

Measurement of Nitrite (B80452) Accumulation in RAW 264.7 Macrophages

-

Objective: To evaluate the effect on inducible nitric oxide synthase (iNOS) activity.

-

Method: The Griess reaction was used to measure nitrite, a stable oxidation product of NO.

-

Protocol:

-

RAW 264.7 murine macrophage cells were seeded in culture plates.

-

The cells were pre-treated with the test compounds for 30 minutes.

-

The cells were then stimulated with lipopolysaccharide (LPS) (1 µg/ml) to induce iNOS expression.

-

After a 16-hour incubation, the cell culture medium was collected.

-

The concentration of nitrite in the medium was determined by adding Griess reagent and measuring the absorbance at a specific wavelength.

-

Western Blot Analysis for iNOS and COX-2 Expression

-

Objective: To determine the effect of the compounds on the protein expression of key inflammatory enzymes.

-

Protocol:

-

RAW 264.7 cells were treated as described in the nitrite accumulation assay.

-

After treatment, the cells were harvested and lysed in a buffer containing protease inhibitors.

-

The total protein concentration in the cell lysates was determined.

-

Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins were transferred to a nitrocellulose or PVDF membrane.

-

The membrane was blocked to prevent non-specific antibody binding.

-

The membrane was then incubated with primary antibodies specific for iNOS or cyclooxygenase-2 (COX-2).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Mechanisms of Action

The enhanced therapeutic effects of NO-releasing statins stem from their dual mechanism of action, which involves both the canonical statin pathway and the NO-mediated signaling cascade.

Dual Mechanism of Antiproliferative Action

NO-releasing statins inhibit vascular smooth muscle cell proliferation through two distinct pathways. The statin component inhibits HMG-CoA reductase, depleting isoprenoids and affecting cell growth. The NO component acts via a cGMP-independent pathway to inhibit the ornithine decarboxylase-polyamine pathway.[5]

Caption: Dual antiproliferative mechanism of NO-releasing statins.

NO-Mediated Anti-inflammatory Signaling

The NO released from these compounds exerts anti-inflammatory effects by inhibiting the expression of pro-inflammatory enzymes like iNOS and COX-2 in macrophages. This is a key advantage over parent statins like pravastatin, which do not show this effect.[1][5]

Caption: Inhibition of inflammatory pathways by NO-releasing statins.

Canonical Statin Pathway Leading to Increased Endogenous NO

It is important to remember that the statin moiety itself promotes endogenous NO production, a key pleiotropic effect. This pathway remains intact in the hybrid molecules.

Caption: Statin-mediated enhancement of endogenous NO production.

Conclusion and Future Directions

Early research on nitric oxide-releasing statins provided compelling evidence for the therapeutic potential of these hybrid molecules. By combining the established lipid-lowering and pleiotropic effects of statins with the direct vasodilatory, anti-proliferative, and anti-inflammatory actions of nitric oxide, compounds like NCX 6550 and NCX 6553 demonstrated superior efficacy in preclinical models compared to their parent statins.[1][3] These findings highlighted a promising strategy for the treatment of cardiovascular diseases, particularly those associated with endothelial dysfunction and vascular inflammation.[9] The enhanced potency and broader pharmacological profile of NO-releasing statins underscored the value of this drug design approach. Further research and development in this area could lead to novel therapies with improved clinical outcomes for patients with atherosclerosis and other cardiovascular disorders.

References

- 1. Nitric oxide (NO)-releasing statin derivatives, a class of drugs showing enhanced antiproliferative and antiinflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 3. Recent developments in the effects of nitric oxide-donating statins on cardiovascular disease through regulation of tetrahydrobiopterin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ahajournals.org [ahajournals.org]

- 9. Nitric oxide (NO)-releasing statin derivatives, a class of drugs showing enhanced antiproliferative and antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of NCX-6560

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification methods for NCX-6560, a novel nitric oxide-donating atorvastatin (B1662188) derivative. The information presented herein is compiled from publicly available patent literature, offering a foundational understanding for research and development purposes.

Chemical Profile of this compound

This compound, chemically known as (βR, δR)-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid 4-(nitrooxy)butyl ester, is a compound designed to combine the cholesterol-lowering effects of atorvastatin with the vasodilatory and anti-inflammatory properties of nitric oxide.

| Property | Value |

| Chemical Formula | C37H42FN3O8 |

| Molecular Weight | 675.75 g/mol |

| CAS Number | 803728-45-2 |

| IUPAC Name | 4-(nitrooxy)butyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |

Synthesis of this compound

The synthesis of this compound is detailed in patent WO 2004/105754, specifically in Example 7. The process involves a multi-step synthesis culminating in the esterification of the atorvastatin core with a nitrooxybutyl moiety.

Experimental Protocol: Synthesis of (βR, δR)-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid 4-(nitrooxy)butyl ester (this compound)

The synthesis is a multi-step process. The final key step is the esterification of atorvastatin with a 4-nitrooxybutyl derivative. The patent describes the following representative procedure:

Step 1: Synthesis of the Atorvastatin Acid

The initial steps involve the synthesis of the atorvastatin carboxylic acid. This is a complex synthesis that is well-documented in medicinal chemistry literature and various patents. For the purpose of this guide, we will assume the availability of the atorvastatin free acid as the starting material for the final esterification step.

Step 2: Esterification with 4-bromobutyl nitrate

The final step involves the esterification of the atorvastatin carboxylic acid with a suitable 4-(nitrooxy)butyl derivative, such as 4-bromobutyl nitrate. A typical esterification protocol would involve the following:

| Parameter | Description |

| Starting Material | Atorvastatin Calcium |

| Reagents | 4-bromobutyl nitrate, a suitable base (e.g., potassium carbonate), and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide). |

| Solvent | A suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). |

| Reaction Temperature | Typically carried out at a moderately elevated temperature, for example, 60-80 °C, to facilitate the reaction. |

| Reaction Time | The reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until completion, which may take several hours. |

Illustrative Reaction Scheme:

Caption: Final esterification step in the synthesis of this compound.

Purification of this compound

Following the synthesis, a robust purification strategy is essential to isolate this compound with high purity, suitable for pharmaceutical applications. The patent literature suggests a multi-step purification process.

Experimental Protocol: Purification of this compound

A general purification workflow would likely involve the following steps:

-

Work-up: The reaction mixture is first subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the crude product is then washed with brine and dried over a suitable drying agent (e.g., sodium sulfate).

-

Chromatography: The crude product is then purified by column chromatography.

| Parameter | Description |

| Stationary Phase | Silica gel is a common choice for the stationary phase in normal-phase chromatography. |